Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate often involves hydrothermal methods or reactions between specific phosphine and dialkyl acetylenedicarboxylates, leading to phosphonium salts and eventually to the desired product under certain conditions such as solvent-free conditions or specific catalysis. For instance, the synthesis of dialkyl 2-(4-fluoro-phenoxy)-2-butendioates from stabilized phosphorus ylides in solvent-free conditions underlines the complexity and specificity of synthesizing compounds with similar functional groups (Ramazani et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate can be complex, with studies utilizing X-ray crystallography to reveal configurations and conformational differences around key bonds. For example, the crystallographic analysis of phosphonium betaines shows significant insights into the molecular structure and charge delocalization within the compound (Fiore et al., 2019).
Chemical Reactions and Properties
The chemical behavior of phosphonate and sulfonate groups within these compounds is of particular interest. Studies have demonstrated various reactions, including synthesis through hydrothermal methods, that yield uranyl phosphonates and sulfonates with distinct chemical structures and properties, illustrating the potential versatility and reactivity of these functional groups (Yang et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal stability and proton conductivity, of compounds containing phosphonic and sulfonic groups are critical for their potential applications. For instance, the analysis of phosphonic acid functionalized poly(ether sulfone) highlights the importance of understanding these properties for practical applications (Zeng et al., 2018).
Chemical Properties Analysis
The chemical properties of phosphonate and sulfonate compounds, including reactivity, stability, and interactions with other molecules, are central to their utility in various chemical reactions and applications. The synthesis and properties of new homo and copolyether sulfones containing cycloaliphatic cardo groups, for example, shed light on the chemical versatility and reactivity of these compounds (Butuc et al., 1998).
properties
IUPAC Name |
tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-OKUPDQQSSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578256 |
Source
|
Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
CAS RN |
157126-15-3 |
Source
|
Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.